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fluorophenyl)carbamate

CAS No.: 65141-04-0

Cat. No.: B8574334

Get Quote

Executive Summary
In drug design, the N-phenyl carbamate scaffold serves as a critical pharmacophore and a

prodrug moiety (e.g., for amines or phenols). However, its efficacy is governed by its

conformational dynamics. Unlike rigid heterocycles, carbamates exist in a dynamic equilibrium

between cis (syn) and trans (anti) rotamers.

The introduction of fluorine on the N-phenyl ring—particularly at the ortho position—drastically

alters this landscape. It introduces a "Fluorine Effect" driven by three vectors:

Electronic Modulation: Fluorine’s electronegativity reduces the C–N double bond character,

lowering rotational barriers.

Conformational Locking: Through intramolecular hydrogen bonding (IMHB) of the type N–

H···F–C.

Lipophilic Shielding: Altering the solvation shell and permeability profile.
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This guide provides the theoretical framework and the experimental protocols required to

characterize these systems.

The Conformational Landscape
The Resonance Baseline
The carbamate nitrogen possesses a lone pair that delocalizes into the carbonyl group,

creating partial double-bond character (C–N). This restricts rotation, creating two distinct

conformers:

Trans (Anti): The N-phenyl group is anti to the carbonyl oxygen. This is generally the global

minimum due to steric avoidance between the phenyl ring and the carbonyl oxygen.

Cis (Syn): The N-phenyl group is syn to the carbonyl oxygen.

For unsubstituted N-phenyl carbamates, the rotational energy barrier (

) is approximately 12.5 kcal/mol, significantly lower than alkyl carbamates (~16 kcal/mol) due to
the cross-conjugation of the nitrogen lone pair with the phenyl ring.

The Fluorine Perturbation
Fluorine substitution modifies this equilibrium through the Hammett electronic effect and local

steric/electrostatic interactions.

Position
Effect on Rotational
Barrier

Mechanism

Para (-F)
Decreases (

kcal/mol)

Strong EWG (Inductive) pulls

electron density from N,

reducing N-CO resonance.

Meta (-F) Decreases (Moderate)
Inductive withdrawal without

resonance contribution.

Ortho (-F) Complex (Bimodal)

Steric bulk destabilizes the

planar ground state; N-H···F

interactions may stabilize

specific rotamers.
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The Ortho-Fluorine Effect & Intramolecular Hydrogen
Bonding
The most critical phenomenon in this scaffold is the potential for a N–H···F–C intramolecular

hydrogen bond. While organic fluorine is a weak H-bond acceptor compared to oxygen, the 5-

membered ring geometry formed in ortho-fluorinated N-phenyl carbamates is geometrically

favorable for this interaction.

Conformational Lock: In non-polar solvents (e.g., CDCl

), the trans conformer is stabilized by the N–H···F interaction, effectively "locking" the phenyl
ring coplanar with the carbamate moiety. This planarity is crucial for binding affinity in narrow
hydrophobic pockets.

Visualization of Conformational Dynamics[2][3]
The following diagram illustrates the equilibrium and the specific interactions driving the

"Fluorine Effect."
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Caption: Thermodynamic equilibrium of fluorinated N-phenyl carbamates, highlighting the

stabilizing N-H···F interaction and the transition state barrier modulation.

Experimental Protocols for Characterization
To rigorously define the conformation, a multi-modal approach combining VT-NMR and NOE

spectroscopy is required.
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Protocol A: Variable Temperature (VT) NMR for
Rotational Barriers
This protocol determines the free energy of activation (

) for the C–N bond rotation.[1]

Reagents & Equipment:

High-field NMR (500 MHz+ recommended).

Solvent: Toluene-

(non-polar, wide temp range) or DMSO-

(polar, disrupts H-bonds).

Sample concentration: 10–20 mM.

Step-by-Step Workflow:

Acquisition at 298 K: Record a standard 1H NMR. Identify the carbamate N-H signal (broad

singlet) and ortho protons.

Cooling Phase: Lower temperature in 10 K increments down to 220 K.

Observation: Look for decoalescence (splitting) of the ortho-proton signals or the tert-

butyl/alkyl group signals on the carbamate.

Coalescence Determination (

): Identify the temperature where the two exchanging signals merge into a flat baseline
before sharpening into a single peak upon heating.

Calculation: Use the Eyring equation variant for coalescence:

Where

is in Kelvin and
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is the chemical shift difference (Hz) between conformers at the slow exchange limit.

Protocol B: 1H-19F HOESY for Spatial Proximity
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the gold standard for proving

Through-Space interactions between Hydrogen and Fluorine (e.g., N-H···F).

Step-by-Step Workflow:

Pulse Sequence: Select a 1H-19F HOESY sequence (e.g., hfoesy in Bruker library).

Parameters:

Mixing time (

): 400–600 ms (optimized for medium-range interactions).

Relaxation delay (

): 2–3 seconds.

Analysis:

Look for cross-peaks between the N-H proton (f1 dimension) and the ortho-Fluorine (f2

dimension).

Interpretation: A strong cross-peak indicates the nuclei are within < 5 Å, confirming the

syn-orientation of the H and F atoms (characteristic of the IMHB-locked trans carbamate).

Computational Validation (DFT)[4]
Experimental data must be corroborated by ab initio calculations to resolve fast-exchange

averaging.

Recommended Level of Theory:

Method: DFT (Density Functional Theory)[2][1][3][4]

Functional:
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B97X-D or M06-2X (Crucial for capturing dispersion forces and weak H-bonds).

Basis Set: 6-311++G(d,p) or def2-TZVP.

Solvation: IEFPCM (Polarizable Continuum Model) matching your NMR solvent

(Chloroform/DMSO).

Workflow:

Scan: Perform a relaxed potential energy surface (PES) scan of the C–N–C–O dihedral

angle (0° to 360° in 10° steps).

Optimization: Optimize geometries of the minima (Trans/Cis) and the Transition State (TS).

Frequency Calculation: Confirm minima (0 imaginary frequencies) and TS (1 imaginary

frequency corresponding to N-C rotation).

NCI Plot: Generate Non-Covalent Interaction (NCI) plots to visualize the green isosurface

between N-H and F, confirming the bond nature.

Analytical Summary Table
The following table summarizes expected trends for N-phenyl carbamates based on

substitution patterns.
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Substituent
Rotational Barrier (

)

Dominant
Conformer

Key Interaction

Unsubstituted ~12.5 kcal/mol Trans (Anti)
Steric repulsion

(Phenyl vs Carbonyl)

4-Fluoro (Para) ~11.5 kcal/mol Trans (Anti)

Electronic

destabilization of C-N

bond

2-Fluoro (Ortho) ~11.0 - 13.0 kcal/mol Locked Trans
N-H···F Intramolecular

H-Bond

2,6-Difluoro < 11.0 kcal/mol Twisted
Steric clash forces

non-planar geometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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